![molecular formula C28H14N4O8 B12463605 2,2'-Bis(4-nitrophenyl)-[5,5'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B12463605.png)
2,2'-Bis(4-nitrophenyl)-[5,5'-biisoindole]-1,1',3,3'-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone is an aromatic heterocyclic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of nitrophenyl groups attached to a biisoindole core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone typically involves the reaction of 3,3’,4,4’-biphenyltetramine with p-nitrobenzaldehyde. This reaction proceeds through a series of condensation and cyclization steps to form the desired biisoindole structure . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the biisoindole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, recycling of solvents and reagents can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted aromatic compounds. These products can further undergo additional chemical transformations to yield more complex molecules .
Scientific Research Applications
2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone involves its interaction with molecular targets through its nitrophenyl groups. These groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological and chemical activity . The pathways involved in its mechanism of action are often related to its ability to interact with cellular components and disrupt normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(4-nitrophenyl)-5,5’-bi-1H-benzimidazole: Similar in structure but contains a benzimidazole core.
2,2’-Bis(4-nitrophenyl)-5,5’-diphenyl-3,3’-dimethoxy-4,4’-diphenylene: Contains additional methoxy groups and a different core structure.
Uniqueness
2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone is unique due to its biisoindole core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C28H14N4O8 |
|---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-5-[2-(4-nitrophenyl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H14N4O8/c33-25-21-11-1-15(13-23(21)27(35)29(25)17-3-7-19(8-4-17)31(37)38)16-2-12-22-24(14-16)28(36)30(26(22)34)18-5-9-20(10-6-18)32(39)40/h1-14H |
InChI Key |
JZPAOFNQAOLKAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


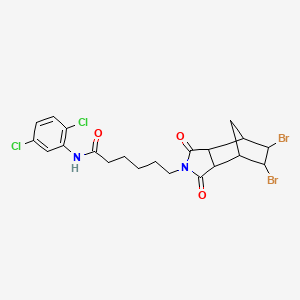
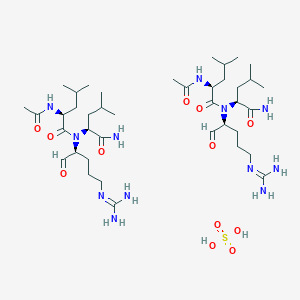
![propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12463542.png)
![methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate](/img/structure/B12463544.png)
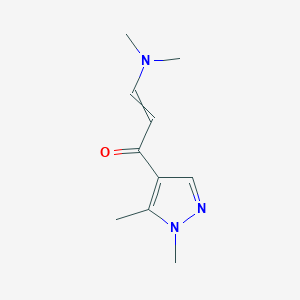
![4-[(2-Oxoindol-3-yl)amino]benzamide](/img/structure/B12463553.png)
![5-{[(E)-(2-hydroxy-3-methylphenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B12463557.png)
![2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12463563.png)

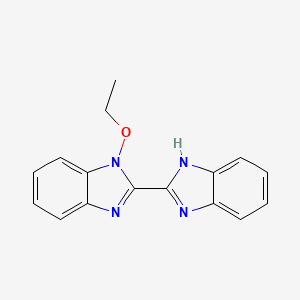
![1-(4-chlorophenyl)-3-methyl-4-[(E)-naphthalen-1-yldiazenyl]-1H-pyrazol-5-ol](/img/structure/B12463576.png)
![3-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B12463577.png)
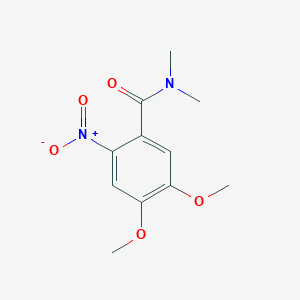
![N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B12463581.png)
